molecular formula C15H13FO2 B6398154 4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid, 95% CAS No. 1261904-15-7

4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6398154
CAS RN: 1261904-15-7
M. Wt: 244.26 g/mol
InChI Key: FUEHVBVAZAEZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid (FMB) is a compound belonging to the class of organic compounds known as phenylmethylbenzoic acids. It can be synthesized in the laboratory using a variety of methods, and has been the subject of numerous scientific studies due to its potential applications in the fields of medicine and biochemistry.

Scientific Research Applications

4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid, 95% has been studied for its potential applications in the fields of medicine and biochemistry. In particular, it has been studied for its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Additionally, 4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid, 95% has been studied for its potential as an imaging agent for the detection of cancer and other diseases.

Mechanism of Action

The exact mechanism of action of 4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid, 95% is not yet fully understood. However, it is believed that 4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid, 95% is able to interact with a variety of proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. This includes the inhibition of certain enzymes involved in the metabolism of drugs and other compounds, as well as the activation of certain enzymes involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. These include the inhibition of certain enzymes involved in the metabolism of drugs and other compounds, as well as the activation of certain enzymes involved in the regulation of cell growth and proliferation. Additionally, 4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid, 95% has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Advantages and Limitations for Laboratory Experiments
4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid, 95% is a relatively simple compound to synthesize in the laboratory and is relatively stable. Additionally, it is relatively non-toxic and can be used in a variety of laboratory experiments. However, it is important to note that 4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid, 95% is highly reactive and can be easily degraded by light, air, and heat.

Future Directions

Given the potential applications of 4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid, 95% in the fields of medicine and biochemistry, there are numerous potential future directions for further research. These include the development of new synthesis methods, the exploration of its potential as a therapeutic agent for the treatment of cancer and other diseases, the exploration of its potential as an imaging agent, and the further exploration of its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid, 95% in the fields of agriculture, food science, and materials science.

Synthesis Methods

4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid, 95% can be synthesized in the laboratory using a variety of methods. The most common method is the Sandmeyer reaction, which involves the reaction of an aromatic halide with a solution of cuprous cyanide in the presence of a base. Other methods include the Friedel-Crafts alkylation reaction, the Buchwald-Hartwig amination reaction, and the Suzuki coupling reaction.

properties

IUPAC Name

4-(2-fluoro-5-methylphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-3-6-14(16)13(7-9)12-5-4-11(15(17)18)8-10(12)2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEHVBVAZAEZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689217
Record name 2'-Fluoro-2,5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261904-15-7
Record name 2'-Fluoro-2,5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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